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molecular formula C12H14O6 B8315071 5-Methoxy-2-(2-methoxy-2-oxoethoxy) benzoic acid, methyl ester

5-Methoxy-2-(2-methoxy-2-oxoethoxy) benzoic acid, methyl ester

Cat. No. B8315071
M. Wt: 254.24 g/mol
InChI Key: POJAOSBDQSYYAE-UHFFFAOYSA-N
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Patent
US04703053

Procedure details

A mixture of 50.0 g (0.27 mole) of 2-hydroxy-5-methoxybenzoic acid, methyl ester, 88.0 g (0.64 mole) of anhydrous potassium carbonate, and 25.4 ml (46.4 g, 0.30 mole) of methyl bromoacetate in 300 ml of N,N-dimethylformamide is stirred at room temperature for 24 hours. The reaction mixture is added to 1100 g of ice/water, stirred for 1 hour, and the precipitated crude product is filtered and washed with water. Recrystallization from aqueous methanol yields 54.7 g (78% yield) of analytically pure 5-methoxy-2-(2-methoxy-2-oxoethoxy) benzoic acid, methyl ester, mp 82°-85° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(=O)([O-])[O-].[K+].[K+].Br[CH2:21][C:22]([O:24][CH3:25])=[O:23]>CN(C)C=O>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:2]([O:1][CH2:21][C:22]([O:24][CH3:25])=[O:23])=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=C(C=C1)OC
Name
Quantity
88 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25.4 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
1100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitated crude product
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from aqueous methanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC=1C=CC(=C(C(=O)OC)C1)OCC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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